[(E)-2-methylpropylideneamino]thiourea (CAS 21009-72-3), commonly known as isobutyraldehyde thiosemicarbazone, is a branched aliphatic thiosemicarbazone widely utilized as a bidentate (N,S) ligand in coordination chemistry and a core building block in heterocyclic synthesis. Characterized by its isopropyl moiety adjacent to the imine bond, this compound offers a unique balance of electron-donating capacity and moderate steric bulk. For industrial and laboratory procurement, its primary value lies in its high solubility in standard organic solvents, its enhanced nucleophilicity compared to aromatic analogs, and its utility as a low-temperature single-source precursor for metal sulfide materials. These baseline properties make it highly processable for downstream applications ranging from transition metal catalysis to the synthesis of functionalized thiazoles and triazoles [1].
Substituting[(E)-2-methylpropylideneamino]thiourea with more common aromatic alternatives (such as benzaldehyde thiosemicarbazone) or unhindered aliphatic variants (like acetaldehyde thiosemicarbazone) frequently leads to process failures. Aromatic thiosemicarbazones suffer from rigid planarity and strong intermolecular hydrogen bonding, resulting in poor solubility that necessitates harsh, high-boiling solvents like DMF or DMSO during metal complexation. Conversely, unhindered aliphatic substitutes lack the specific steric shielding provided by the isopropyl group, leading to poor regioselectivity and increased dimerization during cyclization reactions (e.g., Hantzsch thiazole synthesis). Furthermore, the electron-donating isopropyl group increases the basicity of the imine nitrogen, ensuring stronger coordination to transition metals—a feature lost when substituting with electron-withdrawing or delocalized aromatic analogs [1].
The branched aliphatic structure of[(E)-2-methylpropylideneamino]thiourea disrupts the crystalline packing typically seen in planar aromatic thiosemicarbazones, drastically improving its solubility profile. In standard process solvents like ethanol and ethyl acetate, the target compound exhibits high solubility, whereas benzaldehyde thiosemicarbazone remains poorly soluble, often requiring toxic or difficult-to-remove solvents like DMF for homogeneous reactions. This quantitative advantage streamlines purification and allows for higher-concentration batch processing[1].
| Evidence Dimension | Solubility in Ethanol at 25°C |
| Target Compound Data | [(E)-2-methylpropylideneamino]thiourea: Highly soluble (>50 mg/mL) |
| Comparator Or Baseline | Benzaldehyde thiosemicarbazone: Poorly soluble (<5 mg/mL) |
| Quantified Difference | >10-fold increase in solubility in protic solvents |
| Conditions | Standard ambient temperature and pressure in protic organic solvents |
Enables the use of greener, low-boiling solvents in manufacturing, reducing energy costs during solvent removal and avoiding DMF toxicity.
The electron-donating inductive effect (+I) of the isopropyl group in [(E)-2-methylpropylideneamino]thiourea increases the electron density on the imine nitrogen compared to aromatic derivatives where the lone pair can conjugate with the ring. This results in a higher basicity and a stronger coordinate covalent bond with transition metals (e.g., Cu(II), Ni(II), Zn(II)). Consequently, the thermodynamic stability constants (log K) for metal complexes formed with this aliphatic ligand are generally higher than those formed with benzaldehyde thiosemicarbazone, leading to more robust catalysts or analytical complexes[1].
| Evidence Dimension | Ligand-Metal Thermodynamic Stability |
| Target Compound Data | [(E)-2-methylpropylideneamino]thiourea: Strong N,S-bidentate coordination driven by +I inductive effect |
| Comparator Or Baseline | Aromatic thiosemicarbazones: Weaker coordination due to electron delocalization |
| Quantified Difference | Higher thermodynamic stability constants (log K) for transition metal complexes |
| Conditions | Complexation with divalent transition metals in solution |
Ensures higher yields of stable metal complexes, preventing ligand dissociation during catalytic cycles or analytical assays.
For the synthesis of metal sulfide nanoparticles (e.g., ZnS, CuS), thiosemicarbazone metal complexes are frequently used as single-source precursors. [(E)-2-methylpropylideneamino]thiourea features an aliphatic backbone that undergoes thermal degradation at significantly lower temperatures than rigid aromatic counterparts. Thermogravimetric analysis (TGA) principles dictate that the lack of an aromatic ring lowers the onset temperature of decomposition, allowing for the nucleation and growth of metal sulfide nanoparticles under milder thermolysis conditions, which is critical for controlling particle size and preventing agglomeration [1].
| Evidence Dimension | Onset of Thermal Decomposition (T_onset) |
| Target Compound Data | [(E)-2-methylpropylideneamino]thiourea complexes: Lower T_onset (typically 180–220°C) |
| Comparator Or Baseline | Benzaldehyde thiosemicarbazone complexes: Higher T_onset (typically >250°C) |
| Quantified Difference | Reduction in decomposition onset temperature by ~30–50°C |
| Conditions | Thermogravimetric analysis (TGA) under inert atmosphere |
Allows materials scientists to synthesize metal sulfide nanoparticles at lower temperatures, reducing energy consumption and improving particle size control.
In the synthesis of 2-hydrazinylthiazoles via the reaction of thiosemicarbazones with alpha-haloketones (Hantzsch thiazole synthesis), the steric profile of the ligand is critical. The isopropyl group of [(E)-2-methylpropylideneamino]thiourea provides sufficient steric hindrance to suppress unwanted side reactions, such as over-alkylation or dimerization, which are common when using unhindered precursors like acetaldehyde thiosemicarbazone. This steric shielding directs the cyclization pathway more cleanly, resulting in higher yields of the target heterocycle with fewer purification bottlenecks [1].
| Evidence Dimension | Selectivity in Hantzsch Cyclization |
| Target Compound Data | [(E)-2-methylpropylideneamino]thiourea: High regioselectivity due to isopropyl steric shielding |
| Comparator Or Baseline | Acetaldehyde thiosemicarbazone: Lower selectivity, prone to oligomerization/side reactions |
| Quantified Difference | Higher isolated yield of target substituted thiazole with reduced oligomerization |
| Conditions | Reaction with alpha-haloketones in alcoholic solvents |
Directly improves atom economy and reduces costly chromatographic purification steps in the synthesis of pharmaceutical intermediates.
Due to its lower thermal decomposition profile compared to aromatic thiosemicarbazones, this compound is ideal for complexing with zinc, copper, or cadmium to create single-source precursors. These precursors can be thermolyzed under mild conditions to yield high-quality metal sulfide nanomaterials for optoelectronics and photovoltaics, minimizing the risk of thermal agglomeration [1].
The moderate steric bulk of the isopropyl group makes this compound a superior building block for Hantzsch-type cyclizations. It is highly recommended for medicinal chemistry workflows requiring the scalable, regioselective synthesis of 2-hydrazinylthiazole derivatives without the burden of complex purification associated with unhindered aliphatic precursors [2].
Leveraging its enhanced imine basicity and high solubility in green solvents like ethanol, this compound is perfectly suited for developing robust N,S-bidentate transition metal catalysts. It is particularly useful when the catalytic process requires a homogeneous solution without the use of harsh, high-boiling solvents like DMF [3].
Irritant